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Executive Summary
XL-999 was an investigational small molecule, spectrum selective kinase inhibitor (SSKI)

developed by Exelixis, Inc.[1] Designed as a multi-targeted antineoplastic agent, XL-999
showed potent inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor

angiogenesis and cancer cell proliferation.[1][2] Its primary targets included Vascular

Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors

(PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3

(FLT3).[1][2] Preclinical data demonstrated significant anti-tumor activity across various human

tumor xenograft models, including lung, colon, and breast cancers.[1] XL-999 progressed to

Phase I and II clinical trials for advanced solid malignancies, acute myeloid leukemia (AML),

and non-small cell lung cancer (NSCLC) before development was discontinued. This document

provides a comprehensive technical summary of the available data on the discovery and

development of XL-999.

Preclinical Development
Rationale and Mechanism of Action
XL-999 was developed to simultaneously target multiple signaling pathways involved in tumor

growth and angiogenesis.[1][2] By inhibiting VEGFR, PDGFR, and FGFR, XL-999 was

designed to disrupt the formation of new blood vessels essential for tumor growth.[2]
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Additionally, its potent inhibition of FLT3, a key driver in certain hematological malignancies,

provided a rationale for its investigation in AML.[1][2] Preclinical studies indicated that XL-999
could induce a cell-cycle block through a distinct mechanism and exhibited broad-spectrum

antitumor activity in xenograft models.[2]

In Vivo Efficacy in Xenograft Models
While detailed experimental protocols from the preclinical xenograft studies are not extensively

published, reports from Exelixis indicated that XL-999 demonstrated potent inhibition of tumor

growth in several preclinical models of human tumors. These models included breast, lung,

colon, and prostate cancer. Notably, the compound was reported to not only inhibit tumor

growth but also cause the regression of large, well-established tumors. In a model of FLT3-

driven leukemia, XL-999 also showed significant potency.[3] A single oral dose of XL-999 was

reported to lead to rapid onset of action in vivo, with significant tumor apoptosis, necrosis, and

vascular disruption observed in two different cancer models.[3]

Clinical Development
Phase I Clinical Trial in Advanced Solid Malignancies
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose

(MTD) and to assess the safety and pharmacokinetics of intravenously administered XL-999 in

patients with advanced solid malignancies.

Patients were enrolled in successive cohorts and received XL-999 as a single 4-hour

intravenous infusion on day 1 of a two-week cycle. Treatment could be continued in the

absence of unacceptable toxicity or disease progression. Dose escalation proceeded through

multiple levels. The primary objectives were to establish the MTD and assess safety and

tolerability, with secondary objectives including pharmacokinetic analyses and tumor response.
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Dose Level (mg/kg) Number of Patients Key Adverse Events

0.2 Data not specified Data not specified

0.4 Data not specified Data not specified

0.8 Data not specified Data not specified

1.6 Data not specified Data not specified

3.2 Data not specified

Infusion-related hypertension,

oral sensitivities, dizziness,

Grade ≤2 elevation of liver

enzyme activity.

6.4 2

Hypertension, Grade 3-4

elevations in liver enzyme

activity, one instance of fatal

cardiogenic pulmonary edema.

Table 1: Phase I Dose Escalation and Tolerability of XL-999.

The Maximum Tolerated Dose (MTD) was determined to be 3.2 mg/kg administered every two

weeks.

Efficacy Outcome
Number of Evaluable
Patients (N=22)

Tumor Types with
Response

Partial Response 2 Liver, Thyroid

Minor Response (28%

reduction)
1 Renal Cell

Stable Disease (3-7 months) 4 Thyroid (n=2), Renal Cell (n=2)

Table 2: Preliminary Efficacy of XL-999 in the Phase I Trial.

Note: Detailed pharmacokinetic data (Cmax, AUC, half-life) from this study are not publicly

available.
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Phase II Clinical Program
Following the promising results of the Phase I trial, a broad Phase II program was initiated to

evaluate XL-999 in various cancers, including non-small cell lung cancer (NSCLC), renal cell

carcinoma, metastatic colorectal cancer, recurrent ovarian cancer, acute myelogenous

leukemia (AML), and multiple myeloma.[1] For these trials, a recommended Phase II dose of

2.4 mg/kg was administered as a weekly intravenous infusion.[1]

The primary objectives of the Phase II trials were to determine the response rate and further

evaluate the safety and tolerability of XL-999.[1] Secondary objectives included assessing

progression-free survival, duration of response, and overall survival.[1] Patients typically

received a once-weekly, 4-hour intravenous infusion of XL-999 at 2.4 mg/kg.[1]

Indication Number of Patients Key Efficacy Results

Non-Small Cell Lung Cancer

(NSCLC)
9

2 Partial Responses (6 and

11+ months), 3 with Stable

Disease (at least 3 months).

Acute Myeloid Leukemia

(AML)

14 (10 with circulating

myeloblasts)

8 of 10 patients had at least a

50% reduction in circulating

myeloblasts; 1 achieved a

partial response. Patients with

activating FLT3 mutations (3

patients) showed a >98%

reduction in circulating

myeloblasts.

Table 3: Preliminary Efficacy of XL-999 in Phase II Trials.

Note: This data is from an integrated analysis of 79 patients across the Phase II trials.

Signaling Pathways and Mechanism of Action
Visualization
The following diagrams illustrate the signaling pathways targeted by XL-999.
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Caption: Inhibition of the VEGFR signaling pathway by XL-999.
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Caption: Inhibition of the PDGFR signaling pathway by XL-999.
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Caption: Inhibition of the FGFR signaling pathway by XL-999.
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Caption: Inhibition of the FLT3 signaling pathway by XL-999.

Conclusion
XL-999 was a promising multi-targeted kinase inhibitor with a strong preclinical rationale and

demonstrated preliminary clinical activity in both solid and hematologic malignancies. Its

development, however, was ultimately discontinued. The publicly available data, primarily from

press releases and conference presentations during its active development, provide a
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snapshot of its therapeutic potential and toxicities. The lack of comprehensive, peer-reviewed

publications with detailed experimental protocols and full quantitative data limits a complete

retrospective analysis. This technical guide summarizes the most detailed information available

on the discovery and development of XL-999.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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